5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole
Description
5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole is a thiazole derivative characterized by:
- Core structure: A thiazole ring substituted at positions 2, 4, and 4.
- Substituents: 5-Bromo: A bromine atom at position 5, enabling halogen bonding interactions. 4-Methyl: A methyl group at position 4, contributing to steric bulk and lipophilicity.
- Molecular formula: C₁₀H₁₄BrN₃O₂S₂.
- Molecular weight: ~351.9 g/mol.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(1-methylsulfonylpiperidin-4-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S2/c1-7-9(11)16-10(12-7)8-3-5-13(6-4-8)17(2,14)15/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHVMFCSWBQWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound, with the CAS number 1361115-05-0, exhibits structural features that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈BrN₃O₂S, and it has a molecular weight of approximately 332.27 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines.
-
In Vitro Studies :
- The compound was tested on several human cancer cell lines, demonstrating significant growth inhibition. For instance, derivatives like those containing piperidine moieties have been linked to enhanced cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
- The mechanism of action appears to involve cell cycle arrest and apoptosis induction, although specific pathways remain to be fully elucidated.
-
Case Studies :
- In one study focusing on thiazole derivatives, compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent antitumor activity .
- Another investigation reported that thiazoles could inhibit key cellular pathways involved in tumor growth and metastasis, such as the Ras oncogene pathway and Na+/K(+)-ATPase activity .
Other Biological Activities
Beyond anticancer effects, thiazole compounds have been explored for their potential in other therapeutic areas:
- Anticonvulsant Activity : Some thiazole derivatives have shown efficacy in models of epilepsy, suggesting a broader pharmacological profile .
- Antimicrobial Properties : Thiazoles are also being investigated for their antibacterial and antifungal activities, which could expand their applicability in treating infectious diseases .
Research Findings Summary
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences between the target compound and analogs from the literature:
Physicochemical Properties
- Solubility : The target’s methylsulfonyl group enhances polarity, favoring aqueous solubility over methylthio () or silyl-protected analogs ().
- Lipophilicity (logP) : The tert-butyldimethylsilyl group in increases logP significantly compared to the target’s sulfonamide.
- Halogen Bonding : Bromine is present in all compounds, but its position (e.g., on thiophene in vs. thiazole in the target) alters interaction strength with biological targets.
Spectroscopic Features
Q & A
Q. Table 1: Synthetic Routes for Brominated Thiazoles
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | Piperidine, THF, 296 K, 1 h | 32% | |
| Halogenation | CuBr, n-Bu nitrite, acetonitrile, 333 K | 53% | |
| Cyclization | K₂CO₃, CHCl₃, reflux | ~40%* | |
| *Estimated from analogous reactions. |
Basic: How is structural confirmation achieved for thiazole derivatives?
Methodological Answer:
Structural validation combines spectroscopic and crystallographic techniques:
- X-ray crystallography : Slow evaporation in dichloromethane/methanol (2:1 v/v) produces crystals for analysis. Envelope conformations of piperidine rings and dihedral angles between aromatic systems are critical parameters .
- ¹H/¹³C NMR : Key signals include thiazole C-H (δ 8.16 ppm) and methylsulfonyl groups (δ 3.0–3.5 ppm) .
- Elemental analysis : Carbon and hydrogen content discrepancies >0.3% indicate impurities .
Basic: What purification strategies optimize yields for brominated thiazoles?
Methodological Answer:
- Solvent recrystallization : Use hexane or heptane/ethyl acetate mixtures (70:3 v/v) for slow crystallization .
- Chromatography : Silica gel with heptane-ethyl acetate gradients removes unreacted precursors .
- Acid-base washes : Ethyl acetate phases are washed with 0.1 M NH₃ to remove excess CuBr .
Advanced: How can researchers evaluate the anticancer potential of this compound?
Methodological Answer:
Follow standardized cytotoxic assays:
- Cell lines : Use human cancer lines (e.g., MCF-7, DLD-1) and normal fibroblasts (WI-38) for selectivity .
- SRB assay protocol :
- Culture cells in RPMI-1640 with 5% FBS at 37°C/5% CO₂.
- Treat with 0.1–100 µM compound for 48 h.
- Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm .
- Reference controls : Include CHS-828 (IC₅₀ ~10 nM) and DMSO vehicle controls .
Q. Table 2: Cytotoxicity Assay Parameters
| Cell Line | Origin | Assay Duration | Reference |
|---|---|---|---|
| MCF-7 | Breast cancer | 48 h | |
| DLD-1 | Colon cancer | 48 h | |
| WI-38 | Normal fibroblasts | 48 h |
Advanced: How to resolve contradictions in synthetic yields across studies?
Methodological Answer:
Discrepancies (e.g., 32% vs. 53% yields) arise from:
- Reaction temperature : Higher temps (333 K) improve CuBr-mediated halogenation efficiency .
- Solvent polarity : THF vs. acetonitrile affects nucleophilicity of piperidine derivatives .
- Catalyst loading : Excess CuBr (1.6 eq) reduces side reactions in bromination steps .
- Workup protocols : Incomplete removal of K₂CO₃ residues lowers purity in cyclization routes .
Advanced: What strategies enhance bromine incorporation in thiazole systems?
Methodological Answer:
- N-Bromosuccinimide (NBS) : Direct bromination at C5 of imidazothiadiazole cores under inert conditions .
- Sandmeyer-type reactions : Diazotization of 2-aminothiazoles with n-butyl nitrite/CuBr .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for bromomethyl intermediates .
Advanced: How to design SAR studies for methylsulfonyl-piperidine-thiazole derivatives?
Methodological Answer:
Focus on:
- Piperidine substitution : Compare methylsulfonyl vs. acetyl or benzyl groups for steric/electronic effects .
- Thiazole bromination : Assess C4-methyl vs. C5-bromo positioning on bioactivity .
- Crystallographic data : Analyze dihedral angles (e.g., 36.69° vs. 36.85° in polymorphs) to correlate structure with solubility .
Q. Table 3: Key SAR Parameters
| Modification Site | Biological Impact | Reference |
|---|---|---|
| Piperidine sulfonylation | Enhances metabolic stability | |
| C5-Bromine | Increases hydrophobic binding | |
| C4-Methyl | Reduces rotational freedom |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
